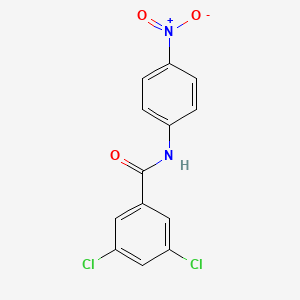

3,5-dichloro-N-(4-nitrophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 3,5-dichloro-N-(4-nitrophenyl)benzamide, often involves multi-step reactions starting from nitrobenzamide precursors. For example, a related compound was synthesized in two steps by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride followed by treatment with an acid or amine (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been determined using single-crystal X-ray diffraction data, revealing details such as crystal system, unit cell dimensions, and the orientation of nitro groups relative to the phenyl rings. For instance, a related structure crystallizes in the monoclinic space group with specific angles between the aromatic rings and orientations of the nitro groups (Saeed et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. The synthesis processes often involve nucleophilic substitution, condensation, and ring-opening reactions. For example, a related compound was synthesized through a ring-opening reaction of a benzoxazinone derivative (Ayoob & Hawaiz, 2023).

Wissenschaftliche Forschungsanwendungen

Insecticide Research

Research has found that certain benzamide derivatives, including those similar to 3,5-dichloro-N-(4-nitrophenyl)benzamide, have shown promise as effective insecticides. SIR-6874, a compound closely related to 3,5-dichloro-N-(4-nitrophenyl)benzamide, has been particularly noted for its efficacy in inhibiting mosquito development, both in the laboratory and in the field. This suggests potential applications of 3,5-dichloro-N-(4-nitrophenyl)benzamide in controlling mosquito populations, especially in species like Aedes nigromaculis and A. melanimon (Schaefer et al., 1978).

Antidiabetic and Antimicrobial Potential

Benzamide derivatives, similar in structure to 3,5-dichloro-N-(4-nitrophenyl)benzamide, have been evaluated for their antidiabetic and antimicrobial potentials. Notably, certain compounds have been identified as potent inhibitors of α-glucosidase and α-amylase enzymes, which are relevant in the context of diabetes management. Additionally, some of these compounds demonstrated significant antibacterial and antifungal properties, indicating potential applications in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).

Crystallography and Molecular Structure Analysis

The crystal structure and molecular analysis of compounds closely related to 3,5-dichloro-N-(4-nitrophenyl)benzamide have been extensively studied. These studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various fields of science, including materials science and pharmaceutical research (Saeed, Hussain, & Flörke, 2008).

Chemosensors Development

N-nitrophenyl benzamide derivatives, which are structurally similar to 3,5-dichloro-N-(4-nitrophenyl)benzamide, have been developed as chemosensors, particularly for detecting cyanide in aqueous environments. Their high selectivity towards CN− ions makes these compounds practical for monitoring cyanide concentrations in various samples, indicating potential environmental and safety applications (Sun, Wang, & Guo, 2009).

Corrosion Inhibition in Industrial Applications

Studies have shown that N-phenyl-benzamide derivatives, which include structures similar to 3,5-dichloro-N-(4-nitrophenyl)benzamide, can be effective corrosion inhibitors. These compounds have been tested for their efficiency in preventing acidic corrosion of mild steel, a common issue in industrial settings. The results indicate potential applications of these compounds in enhancing the durability and longevity of metal structures and components (Mishra et al., 2018).

Eigenschaften

IUPAC Name |

3,5-dichloro-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-9-5-8(6-10(15)7-9)13(18)16-11-1-3-12(4-2-11)17(19)20/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSKYXAXTDGAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-(4-nitrophenyl)benzamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)

![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)

![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)

![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)

![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)